molecular formula C22H21N5O4S B2879746 N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide CAS No. 1172806-31-3

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide

Cat. No. B2879746
M. Wt: 451.5
InChI Key: XHZCVPUQKMMXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H21N5O4S and its molecular weight is 451.5. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Research has focused on synthesizing new pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluating their anticancer activity. For example, a study demonstrated the synthesis of several compounds tested for antitumor activity against the MCF-7 human breast adenocarcinoma cell line, revealing significant inhibitory activity, particularly with compounds exhibiting potent effects at low concentrations (Khaled R. A. Abdellatif et al., 2014).

Synthesis and Structural Characterisation

Another aspect of research includes the synthesis and structural characterisation of derivatives, focusing on their molecular geometry and potential as bioactive molecules. Studies employing techniques like X-ray diffraction and DFT calculations have contributed to understanding these compounds' molecular structures and their interactions at the atomic level (N. Burcu Arslan et al., 2015).

Anti-Inflammatory, Analgesic, and Anticonvulsant Activities

The exploration of anti-inflammatory, analgesic, and anticonvulsant activities of novel derivatives has shown promising results. Specific compounds have been synthesized and evaluated for these pharmacological properties, offering insights into their potential therapeutic applications (E. El-Sawy et al., 2014).

Antioxidant Activity

Investigations into the antioxidant properties of these compounds have also been a significant area of research. Some studies have aimed at designing and evaluating novel derivatives for their efficiency against oxidative stress, providing a foundation for future antioxidant therapies (M. A. Aziz et al., 2021).

Insecticidal and Antibacterial Potential

Research has not only focused on human health but also on agricultural applications, such as evaluating novel derivatives for their insecticidal and antibacterial potential. This highlights the compound's versatility and potential use in protecting crops from pests and diseases (P. P. Deohate et al., 2020).

properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-12-13(2)23-22(25-20(12)28)27-18(11-15(26-27)17-9-6-10-32-17)24-21(29)14-7-5-8-16(30-3)19(14)31-4/h5-11H,1-4H3,(H,24,29)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZCVPUQKMMXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135881069

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.